Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate
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Overview
Description
Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. This compound is characterized by the presence of a benzoate ester functional group, a fluorine atom, and a piperidine ring substituted with a benzyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, (1-benzylpiperidin-4-yl)methanol, is synthesized through the reduction of (1-benzylpiperidin-4-yl)methanone using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoates.
Scientific Research Applications
Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (1-Benzylpiperidin-4-yl)methanol
- 4-Benzylpiperidine
- N-Benzylpiperidine
Uniqueness
Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate is unique due to the presence of the fluorine atom and the ester functional group, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H22FN2O3
- Molecular Weight : 348.39 g/mol
- SMILES Notation : O=C(C1=CC=CC(F)=C1)NC2CCN(CC3=CC=CC=C3)CC2
This structure indicates the presence of a fluorobenzene ring and a piperidine moiety, which are critical for its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including tyrosinase, which is involved in melanin production. Inhibition of this enzyme can lead to antimelanogenic effects, making it a candidate for skin-related applications .
- Receptor Modulation : It may interact with neurotransmitter receptors due to the piperidine structure, potentially influencing neurological pathways and offering therapeutic effects in neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that similar compounds in its class exhibit anticancer properties by modulating protein kinase activity, which is crucial for cell proliferation and survival .
Table 1: Biological Activities of this compound
Activity Type | Assay Type | IC50 Value (µM) | Reference |
---|---|---|---|
Tyrosinase Inhibition | Enzyme Assay | 0.18 | |
Anticancer Activity | Cell Proliferation Assay | Not specified | |
Neurological Effects | Receptor Binding Assay | Not specified |
Case Studies
Case Study 1 : Tyrosinase Inhibition
A study evaluated the inhibitory effects of various derivatives of benzylpiperidine on Agaricus bisporus tyrosinase. This compound demonstrated significant inhibition with an IC50 value of 0.18 µM, indicating strong potential as an antimelanogenic agent without cytotoxicity towards B16F10 cells .
Case Study 2 : Anticancer Properties
In another investigation focusing on compounds with similar structures, methyl derivatives were tested for their ability to inhibit cancer cell proliferation. Results indicated that these compounds could effectively modulate protein kinase activity, leading to reduced tumor growth in vitro .
Properties
Molecular Formula |
C20H22FNO3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 4-(1-benzylpiperidin-4-yl)oxy-3-fluorobenzoate |
InChI |
InChI=1S/C20H22FNO3/c1-24-20(23)16-7-8-19(18(21)13-16)25-17-9-11-22(12-10-17)14-15-5-3-2-4-6-15/h2-8,13,17H,9-12,14H2,1H3 |
InChI Key |
QIMVDOFTCBBATE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC=CC=C3)F |
Origin of Product |
United States |
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